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molecular formula C9H10FNO3 B8490511 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide

Cat. No. B8490511
M. Wt: 199.18 g/mol
InChI Key: NBZAMFFDANWXJV-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

To a 5 L four necked round bottom flask was added 3-hydroxy-4-fluorobenzoic acid (100 g, 0.64 mol) and CH2Cl2 (2.3 L). Triethylamine (107 mL, 0.768 mol) was then added to the suspension. The solution was cooled to 78° C., and EDCI (184.2 g, 0.961 mol) was added portion wise followed by the addition of N,O-dimethylhydroxyamine hydrochloride (93.6 g, 0.96 mol). The reaction mixture was stirred at −78° C. for 1 h and then allowed to warm to 0° C. over a period of 2 h. The reaction mixture was transferred to a separatory funnel and washed water (2×1.2 L). The organic portion was dried over Na2SO4, filtered and concentrated in vacuo to give 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide as a white solid (94.4 g, 74%).
[Compound]
Name
four
Quantity
5 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
184.2 g
Type
reactant
Reaction Step Three
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
93.6 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[F:11])[C:5]([OH:7])=O.C(N(CC)CC)C.CCN=C=NCCCN(C)C.Cl.[CH3:31][NH:32][O:33][CH3:34]>C(Cl)Cl>[F:11][C:10]1[CH:9]=[CH:8][C:4]([C:5]([N:32]([O:33][CH3:34])[CH3:31])=[O:7])=[CH:3][C:2]=1[OH:1] |f:3.4|

Inputs

Step One
Name
four
Quantity
5 L
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1F
Name
Quantity
2.3 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
184.2 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Four
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
93.6 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over a period of 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
WASH
Type
WASH
Details
washed water (2×1.2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C(=O)N(C)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 94.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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